molecular formula C14H16BrF2NO2 B15090644 Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate

Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate

Cat. No.: B15090644
M. Wt: 348.18 g/mol
InChI Key: BUQAUGVPBWGTGG-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate is an organic compound with the molecular formula C14H16BrF2NO2 It is a derivative of benzoic acid, featuring a bromine atom and a difluorocyclohexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate typically involves a multi-step processThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce quinones.

Scientific Research Applications

Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate involves its interaction with specific molecular targets. The difluorocyclohexylamino group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-3-((4,4-difluorocyclohexyl)amino)benzoate is unique due to the presence of both the bromine atom and the difluorocyclohexylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H16BrF2NO2

Molecular Weight

348.18 g/mol

IUPAC Name

methyl 2-bromo-3-[(4,4-difluorocyclohexyl)amino]benzoate

InChI

InChI=1S/C14H16BrF2NO2/c1-20-13(19)10-3-2-4-11(12(10)15)18-9-5-7-14(16,17)8-6-9/h2-4,9,18H,5-8H2,1H3

InChI Key

BUQAUGVPBWGTGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)NC2CCC(CC2)(F)F)Br

Origin of Product

United States

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